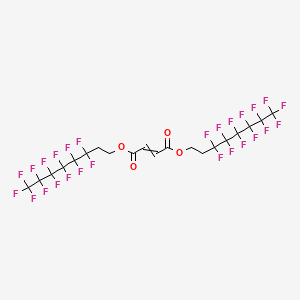
ビス(3,3,4,4,5,5,6,6,7,7,8,8,8-トリデカフルオロオクチル)ブタ-2-エンジオエート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) But-2-enedioate: is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant hydrophobicity and chemical stability, making it valuable in various industrial and scientific applications.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of fluorinated polymers and surfactants. Its hydrophobic nature makes it suitable for creating water-repellent coatings and materials.
Biology and Medicine: In biological research, it is used to study the effects of fluorinated compounds on cell membranes and protein interactions. Its stability and resistance to degradation make it a candidate for drug delivery systems.
Industry: Industrially, it is employed in the manufacture of specialty chemicals, lubricants, and coatings. Its unique properties are leveraged to enhance the performance and durability of products.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) But-2-enedioate typically involves the esterification of But-2-enedioic acid with 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group, using reagents like sodium methoxide or potassium hydroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or ethers.
作用機序
The mechanism by which Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) But-2-enedioate exerts its effects is primarily through its interaction with hydrophobic surfaces and molecules. The fluorine atoms create a highly non-polar environment, which can disrupt hydrogen bonding and other polar interactions. This property is utilized in applications requiring water and oil repellency.
類似化合物との比較
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate
- Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) phosphate
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol
Uniqueness: Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) But-2-enedioate stands out due to its specific ester linkage and the presence of the But-2-enedioate moiety, which imparts unique reactivity and stability compared to other fluorinated compounds. Its combination of hydrophobicity and chemical stability makes it particularly valuable in applications requiring long-lasting performance under harsh conditions.
生物活性
Chemical Identity and Structure
Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) But-2-enedioate is a fluorinated organic compound characterized by its unique structure that includes multiple fluorinated octyl groups attached to a butenedioate backbone. Its molecular formula is C22H30F26O4, and it is often associated with various industrial applications due to its chemical stability and hydrophobic properties.
The biological activity of Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) But-2-enedioate is primarily linked to its interactions with biological membranes and proteins. The high degree of fluorination enhances its lipophilicity and alters membrane fluidity. This can lead to various biological effects:
- Cell Membrane Interaction : The compound's hydrophobic nature allows it to integrate into lipid bilayers, potentially disrupting cellular homeostasis.
- Protein Binding : It may interact with proteins involved in cellular signaling pathways or metabolic processes.
Toxicological Studies
Studies have indicated that perfluorinated compounds (PFCs), including those similar to Bis(3,3,4,4,...), can exhibit toxicological effects on human health and the environment. The following effects have been observed in various studies:
- Cytotoxicity : Research has shown that certain fluorinated compounds can induce cytotoxic effects in human cell lines. Specific studies have noted that the cytotoxicity correlates with the chain length and degree of fluorination.
- Endocrine Disruption : Some fluorinated compounds have been implicated in endocrine disruption due to their ability to mimic hormone activity.
- Developmental Toxicity : Animal studies suggest potential developmental toxicity associated with exposure to high levels of PFCs.
Case Study 1: Cytotoxic Effects on Tumor Cells
A study evaluated the cytotoxic effects of fluorinated compounds on various human tumor cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity at low concentrations. The study highlighted the importance of structural modifications in enhancing or mitigating these effects.
Case Study 2: Environmental Impact Assessment
Research assessing the environmental impact of PFCs found that compounds similar to Bis(3,3,...), when released into ecosystems, could bioaccumulate in aquatic organisms. This bioaccumulation poses risks not only to wildlife but also to human health through the food chain.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Cytotoxicity | Induced cell death in tumor cell lines | |
| Endocrine Activity | Mimicking hormone activity | |
| Developmental Toxicity | Impaired fetal development in animal models |
Table 2: Toxicological Profiles of Related Compounds
特性
CAS番号 |
55003-96-8 |
|---|---|
分子式 |
C20H10F26O4 |
分子量 |
808.2 g/mol |
IUPAC名 |
bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/C20H10F26O4/c21-9(22,11(25,26)13(29,30)15(33,34)17(37,38)19(41,42)43)3-5-49-7(47)1-2-8(48)50-6-4-10(23,24)12(27,28)14(31,32)16(35,36)18(39,40)20(44,45)46/h1-2H,3-6H2/b2-1- |
InChIキー |
KTDHXHZTHVKJGC-UPHRSURJSA-N |
SMILES |
C(COC(=O)C=CC(=O)OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
異性体SMILES |
C(COC(=O)/C=C\C(=O)OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
正規SMILES |
C(COC(=O)C=CC(=O)OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















